N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide
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Overview
Description
N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, a cyclohexyl group, and a 4-methylbenzylamino substituent, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the 4-Methylbenzylamino Group: This step involves the nucleophilic substitution of the quinazolinone core with 4-methylbenzylamine, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a reductive amination reaction, where cyclohexanone is reacted with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Final Coupling with Pentanamide: The final step involves coupling the intermediate with pentanamide using a coupling reagent under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinazolinone N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amine or amide groups, where nucleophiles like alkyl halides can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinazolinone N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Alkylated derivatives at the amine or amide positions.
Scientific Research Applications
N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it may act as an agonist or antagonist, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxyquinazolin-4(3H)-one share the quinazolinone core but differ in their substituents.
Cyclohexyl Derivatives: Compounds such as N-cyclohexyl-N-methylamine and N-cyclohexylbenzamide have similar cyclohexyl groups but differ in their functional groups.
Uniqueness
N-cyclohexyl-5-(1-(2-((4-methylbenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is unique due to its specific combination of a quinazolinone core, a cyclohexyl group, and a 4-methylbenzylamino substituent. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-cyclohexyl-5-[1-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4/c1-21-14-16-22(17-15-21)19-30-27(35)20-33-25-12-6-5-11-24(25)28(36)32(29(33)37)18-8-7-13-26(34)31-23-9-3-2-4-10-23/h5-6,11-12,14-17,23H,2-4,7-10,13,18-20H2,1H3,(H,30,35)(H,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYZHWMKHJQHQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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